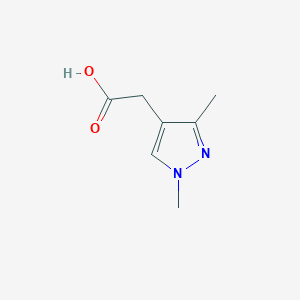

(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid

概要

説明

“(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole compounds can be achieved through several methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as molecular dynamics at a semiempirical level, and complemented with functional density calculations . These techniques can help in understanding the electronic aspects relevant in the study of the properties of the compound .

Chemical Reactions Analysis

Pyrazole compounds, including “this compound”, can undergo various chemical reactions. For instance, they can participate in acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles and 2-pyrazolines . They can also undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to provide functionalized pyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its molecular formula and average mass can be determined . Other properties such as solubility, melting point, boiling point, etc., can also be determined through appropriate experimental procedures.

科学的研究の応用

Organometallic Chemistry

- Organotin derivatives of bis(pyrazol-1-yl)acetic acid, including (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid, have been synthesized and characterized. These compounds exhibit certain cytotoxicities for Hela cells in vitro, indicating potential applications in cancer research (Wen et al., 2005).

Coordination Chemistry

- Novel ligand pyrazole derivatives, including this compound, have been used to synthesize cobalt(II) and copper(II) complexes. These complexes show unique geometries and potential for applications in coordination chemistry (Hadda et al., 2007).

Antitumor Activity

- Silver(I) complexes derived from ester derivatives of bis(pyrazol-1-yl)acetic acid and bis(3,5-dimethyl-pyrazol-1-yl)acetic acid have shown significant in vitro antitumor activity. These complexes are especially effective against small-cell lung carcinoma (SCLC) cells, making them promising candidates for cancer chemotherapy (Pellei et al., 2023).

Synthesis of Heterocyclic Compounds

- Reactions involving this compound and its derivatives have been utilized for the synthesis of various heterocyclic compounds. These methods provide convenient pathways for the creation of diverse molecular structures (Danilkina et al., 2011).

Tripodal Ligand for Metal Complexes

- The compound has been used as a tripodal N, N, O ligand for forming manganese and rhenium complexes. These complexes have applications in studying the reactivity and structural aspects of metal-ligand interactions (Peters et al., 2009).

作用機序

Target of action

Pyrazole derivatives have been found to bind with high affinity to multiple receptors . They are extensively found as a core framework in a huge library of heterocyclic compounds that envelop promising agro-chemical, fluorescent, and biological potencies .

Mode of action

The combined effect of two nitrogen atoms in the pyrazole ring reduces the charge density at certain carbon atoms, making them vacant for attack by electrophilic reagents .

Biochemical pathways

Pyrazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Result of action

Pyrazole derivatives in general have been found to exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with the handling and use of “(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid” should be clearly understood. As with all chemicals, appropriate safety measures should be taken when handling this compound. This includes wearing appropriate personal protective equipment (PPE), such as gloves and eye protection, and working in a well-ventilated area .

将来の方向性

The future directions for the study and use of “(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid” could involve further exploration of its potential applications in various fields. This could include its use in the synthesis of other organic compounds, its potential biological activities, and its possible applications in industries such as pharmaceuticals, agrochemicals, and materials science .

特性

IUPAC Name |

2-(1,3-dimethylpyrazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-6(3-7(10)11)4-9(2)8-5/h4H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTZJMKCVVZYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177342-49-2 | |

| Record name | 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

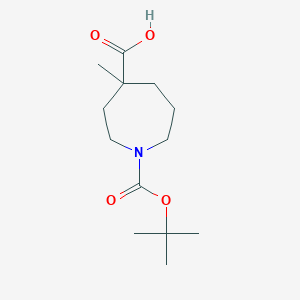

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

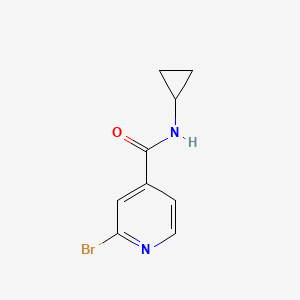

Feasible Synthetic Routes

Q1: How does (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid interact with the copper-nickel alloy to inhibit corrosion?

A1: The research suggests that this compound acts as a mixed-type inhibitor for copper-nickel alloys in chloride solutions []. This means it can suppress both the cathodic and anodic reactions involved in the corrosion process. While the exact mechanism isn't fully elucidated in the paper, it's likely that the molecule adsorbs onto the metal surface, forming a protective layer that hinders the interaction of corrosive agents with the alloy. This adsorption could be facilitated by the presence of nitrogen and oxygen atoms in the molecule, which can form bonds with the metal surface. The study observed a shift in the open circuit potential to more noble directions, indicating reduced susceptibility to corrosion [].

Q2: What analytical techniques were employed to study the corrosion inhibition properties of this compound?

A2: The researchers used a combination of electrochemical and weight-loss measurements to assess the inhibitor's effectiveness []. These techniques included:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1522316.png)